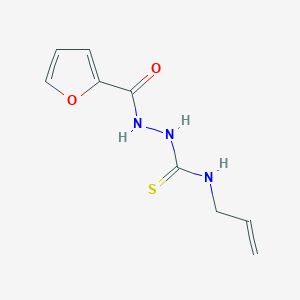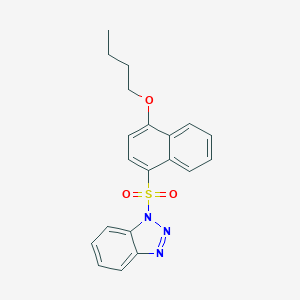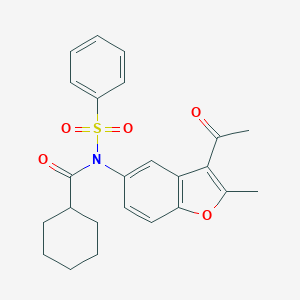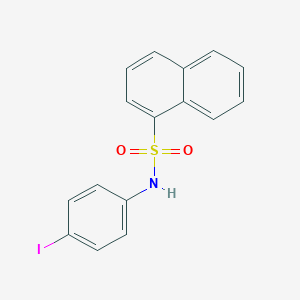
N-allyl-2-(2-furoyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-allyl-2-(2-furoyl)hydrazinecarbothioamide, also known as AF-16, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the class of hydrazinecarbothioamides, which are known for their diverse biological activities. AF-16 has been shown to exhibit promising anticancer, antiviral, and antimicrobial properties, making it a subject of great interest for researchers.
Scientific Research Applications
Pharmaceutical Research
N-allyl-2-(2-furoyl)hydrazinecarbothioamide: is utilized in pharmaceutical research as a reference standard for drug testing . Its structural specificity makes it valuable for the development of new therapeutic agents, particularly in the exploration of novel treatments for diseases where furoyl hydrazine derivatives show promise.
Agricultural Chemistry
In the field of agriculture, this compound is explored for its potential use in the synthesis of agrochemicals . Its reactivity with various agricultural pests’ biological pathways could lead to the development of new pesticides or herbicides, contributing to increased crop protection and yield.
Material Science
Material scientists investigate N-allyl-2-(2-furoyl)hydrazinecarbothioamide for its potential applications in creating new polymers or coatings . The compound’s unique properties could be harnessed to develop materials with specific characteristics, such as enhanced durability or resistance to environmental factors.
Environmental Science
Environmental scientists are interested in this compound for its potential role in environmental remediation processes . Its chemical structure could interact with pollutants, aiding in the breakdown or removal of hazardous substances from soil or water.
Biochemistry
In biochemistry, N-allyl-2-(2-furoyl)hydrazinecarbothioamide is studied for its interactions with biological molecules . It could serve as a tool for probing enzyme mechanisms or as a building block in the design of biomolecules with particular functions.
Pharmacology
Pharmacological studies involve this compound in the examination of its pharmacokinetics and pharmacodynamics . Understanding how it behaves in biological systems can inform the design of drugs with improved efficacy and reduced side effects.
properties
IUPAC Name |
1-(furan-2-carbonylamino)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-2-5-10-9(15)12-11-8(13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQXPAMIPOAOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(2-furoyl)hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B375131.png)

![5-Chloro-2-[(5-chloro-1,3-benzoxazol-2-yl)methyl]-1,3-benzoxazole](/img/structure/B375135.png)

![N-(4-methoxyphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B375137.png)
![Methyl 5-[(cyclohexylcarbonyl)(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B375138.png)
![3-[(2,5-Dimethylanilino)sulfonyl]benzoic acid](/img/structure/B375139.png)
![N-(2-phenylethyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B375143.png)
![Ethyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B375144.png)
![5-[(3-Chloroanilino)sulfonyl]-2-hydroxybenzoic acid](/img/structure/B375147.png)
![1-(4-methoxybenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B375148.png)

